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Compound Name: Fmoc-NH-PEG3-CH2COOH

Cat. No.: B607501

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-NH-PEG3-CH2COOH is a heterobifunctional linker molecule integral to modern
bioconjugation and drug development. Its structure, featuring a fluorenylmethyloxycarbonyl
(Fmoc) protected amine, a flexible tri-polyethylene glycol (PEG3) spacer, and a terminal
carboxylic acid, provides a versatile platform for the covalent linkage of diverse molecular
entities. The intrinsic hydrophilicity of the PEG spacer is a key attribute, enhancing the solubility
and bioavailability of conjugated molecules, particularly peptides and hydrophobic drug
compounds. This guide provides a comprehensive overview of the physicochemical
characteristics, detailed experimental protocols for its application in solid-phase peptide
synthesis (SPPS), antibody-drug conjugate (ADC) and proteolysis-targeting chimera
(PROTAC) synthesis, and methods for the purification and characterization of the resulting
conjugates.

Physicochemical and Handling Data

Fmoc-NH-PEG3-CH2COOH is a well-defined, monodisperse compound, ensuring
reproducibility in synthetic applications.[1] Its key properties are summarized below.
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Chemical Name

1-(9H-fluoren-9-yl)-3-oxo-
2,7,10,13-tetraoxa-4-

azapentadecan-15-oic acid

[2]

Fmoc-AEEEA, Fmoc-PEG3-

Synonyms acetic acid, Fmoc-amino-
PEG3-CH2COOH
CAS Number 139338-72-0 [2]
Molecular Formula C23H27NO7 [2]
Molecular Weight 429.47 g/mol [2]
White to off-white solid or
Appearance . -
viscous liquid
Purity Typically 295% [3]
- Soluble in organic solvents
Solubility [1]
such as DMF and DMSO.
Store at -20°C for long-term
Storage [4]

stability.

Core Applications

The unique trifunctional nature of Fmoc-NH-PEG3-CH2COOH makes it a valuable tool in

several areas of research and development:

e Solid-Phase Peptide Synthesis (SPPS): The Fmoc group is compatible with standard Fmoc-

based SPPS protocols, allowing for the incorporation of a hydrophilic PEG spacer into a

peptide sequence.[5] This can improve the solubility and pharmacokinetic properties of the

resulting peptide.[5]

o Antibody-Drug Conjugates (ADCSs): The linker can be used to attach a cytotoxic payload to

an antibody.[6] The PEG spacer enhances the solubility and stability of the ADC, potentially

leading to an improved therapeutic window.[6]
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PROTACS: In the synthesis of PROTACS, this linker connects a target protein ligand to an E3
ligase ligand.[7] The flexibility and hydrophilicity of the PEG chain can be crucial for the
formation of a stable and effective ternary complex.[7]

Bioconjugation: More broadly, it serves as a versatile hydrophilic spacer to connect various
biomolecules, such as proteins, peptides, and oligonucleotides, to other molecules like
fluorescent dyes or imaging agents.[8]

Experimental Protocols

Incorporation into Peptides via Solid-Phase Peptide
Synthesis (SPPS)

This protocol describes the manual coupling of Fmoc-NH-PEG3-CH2COOH to a resin-bound

peptide.

Materials:

Peptide-resin with a free N-terminal amine
Fmoc-NH-PEG3-CH2COOH

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-
b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

Base: DIPEA (N,N-Diisopropylethylamine) or N-methylmorpholine (NMM)
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
20% (v/v) piperidine in DMF for Fmoc deprotection

DCM (Dichloromethane) for washing

Procedure:

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[9]
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o Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and
then treat again for 15 minutes to ensure complete removal of the N-terminal Fmoc group.[9]
Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).[5]

o Activation of Fmoc-NH-PEG3-CH2COOH: In a separate vial, dissolve Fmoc-NH-PEG3-
CH2COOH (2-3 equivalents relative to the resin loading), HATU (1.95 equivalents), and
HOBLt (2 equivalents) in DMF.[9] Add DIPEA or NMM (4-6 equivalents) to the solution and
allow it to pre-activate for 1-2 minutes.[9]

e Coupling: Add the activated linker solution to the deprotected peptide-resin. Agitate the
mixture at room temperature for 2-4 hours.[5]

e Washing: After the coupling reaction, wash the resin thoroughly with DMF and DCM to
remove excess reagents and byproducts.

e Optional Fmoc Deprotection of the Linker: If further peptide elongation or modification is
desired, the Fmoc group on the newly attached PEG linker can be removed using the same
20% piperidine in DMF procedure as in step 2.

Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines a general two-step procedure for conjugating a drug to an antibody.
Materials:

e Monoclonal antibody (mAD) in a suitable buffer (e.g., PBS, pH 7.4)

e Fmoc-NH-PEG3-CH2COOH

e Amine-containing cytotoxic payload

» Activation reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS (N-
hydroxysulfosuccinimide)

» Fmoc deprotection reagent: 20% (v/v) piperidine in DMF

e Solvents: Anhydrous DMF, DMSO
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 Purification system: Size-exclusion chromatography (SEC)
Procedure:

e Antibody-Linker Conjugation:

[¢]

Dissolve Fmoc-NH-PEG3-CH2COOH, EDC, and Sulfo-NHS in anhydrous DMF or DMSO.

[e]

Add the activated linker solution to the antibody solution. A molar excess of the linker is
typically used.

[e]

Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.[10]

o

Purify the Fmoc-PEG-antibody conjugate using SEC to remove excess reagents.[10]
e Fmoc Deprotection and Payload Conjugation:

o Treat the purified Fmoc-PEG-antibody with 20% piperidine in DMF to remove the Fmoc
group. This step should be carefully optimized to avoid antibody denaturation.

o Purify the deprotected PEG-antibody conjugate.

o Couple the amine-containing cytotoxic payload to the exposed amine on the PEG linker.
The specific coupling chemistry will depend on the reactive group of the payload.

o Purify the final ADC using SEC or hydrophobic interaction chromatography (HIC).

Synthesis of a PROTAC

This protocol describes a sequential, solution-phase synthesis of a PROTAC.
Materials:

o Amine-functionalized E3 ligase ligand

o Carboxylic acid-functionalized target protein ligand (warhead)

¢ Fmoc-NH-PEG3-CH2COOH
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Coupling reagents: HATU, DIPEA

Fmoc deprotection reagent: 20% (v/v) piperidine in DMF

Solvents: Anhydrous DMF

Purification system: Reverse-phase HPLC (RP-HPLC)
Procedure:
e Coupling of Linker to E3 Ligase Ligand:

o In an inert atmosphere, dissolve the E3 ligase ligand (1.0 eq) and Fmoc-NH-PEG3-
CH2COOH (1.1 eq) in anhydrous DMF.[11]

o Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature for 4-12 hours.[11]
o Monitor the reaction by LC-MS.

o Upon completion, purify the crude product by flash column chromatography or RP-HPLC
to obtain the Fmoc-linker-E3 ligase conjugate.[7]

e Fmoc Deprotection:

o Dissolve the purified conjugate in DMF and add piperidine to a final concentration of 20%
(VvIv).[7]

o Stir at room temperature for 30 minutes.[7]

o Concentrate the reaction mixture to remove solvent and excess piperidine. The crude
amine is often used directly in the next step.

e Coupling of Warhead:
o In an inert atmosphere, dissolve the warhead (1.0 eq) in anhydrous DMF.

o Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes to pre-activate the
carboxylic acid.[7]
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o Add the deprotected linker-E3 ligase conjugate to the activated warhead solution.
o Stir at room temperature for 4-12 hours, monitoring by LC-MS.

o Purify the final PROTAC by preparative RP-HPLC.[11]

Purification and Characterization
Purification by RP-HPLC

Reverse-phase high-performance liquid chromatography is the most common technique for
purifying peptides and small molecule conjugates containing the Fmoc-NH-PEG3-CH2COOH
linker.[12]

Typical Conditions:

e Column: C18 or C4 column, depending on the hydrophobicity of the conjugate.
» Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

» Mobile Phase B: 0.1% TFA in acetonitrile.

o Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used. A
shallow gradient is often necessary to achieve good resolution of PEGylated species.[13]

o Detection: UV detection at 214 nm and 280 nm.[12]

Characterization by Mass Spectrometry

Mass spectrometry is essential for confirming the identity and purity of the final conjugate.

o Electrospray lonization (ESI-MS): This is the most common ionization method for analyzing
bioconjugates. It allows for the accurate determination of the molecular weight of the
conjugate, confirming the successful attachment of the linker and any other modifications.
[14]

o Matrix-Assisted Laser Desorption/lonization (MALDI-TOF MS): This technique is also
suitable for analyzing PEGylated peptides and proteins.[15]
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Visualized Workflows

The following diagrams illustrate the general workflows for the application of Fmoc-NH-PEG3-
CH2COOH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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